2-(3-Bromophenyl)-2-hydroxyacetonitrile
Description
Structural Classification and Significance within Cyanohydrin Chemistry
2-(3-Bromophenyl)-2-hydroxyacetonitrile, with the chemical formula C8H6BrNO, belongs to the class of compounds known as cyanohydrins (also referred to as α-hydroxynitriles). The defining structural characteristic of a cyanohydrin is the presence of a cyano (-CN) group and a hydroxyl (-OH) group attached to the same carbon atom. In this specific molecule, this carbon is also bonded to a hydrogen atom and a 3-bromophenyl group.
The significance of cyanohydrins in organic synthesis is well-established. They are valuable intermediates due to the reactivity of both the hydroxyl and cyano functional groups. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to a variety of molecular architectures. The hydroxyl group can be involved in esterification or etherification reactions. This dual functionality makes cyanohydrins, including this compound, important building blocks in the construction of diverse organic molecules.
The presence of the 3-bromophenyl group is also of considerable importance. The bromine atom can participate in a range of coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds at the meta-position of the phenyl ring. This feature significantly enhances the synthetic utility of the molecule, providing a site for further molecular elaboration.
The formation of cyanohydrins typically occurs through the nucleophilic addition of a cyanide ion to the carbonyl group of an aldehyde or a ketone. In the case of this compound, the precursor would be 3-bromobenzaldehyde (B42254). The reaction involves the attack of the cyanide anion on the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.
Table 1: Structural and Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C8H6BrNO |
| Molecular Weight | 212.05 g/mol |
| CAS Number | 71412-88-9 |
| Structural Class | Cyanohydrin |
| Key Functional Groups | Hydroxyl (-OH), Cyano (-CN), Bromo (-Br) |
| Precursor | 3-Bromobenzaldehyde |
Overview of Academic Research Directions for the Compound
Academic research involving this compound and its analogs is primarily focused on its application as a synthetic intermediate. The strategic placement of the bromo, hydroxyl, and cyano groups makes it a valuable precursor for the synthesis of various target molecules, particularly in the fields of medicinal chemistry and materials science.
One significant area of investigation is its use in the synthesis of biologically active compounds. The related precursor, (3-Bromophenyl)acetonitrile, is known to be an intermediate in the synthesis of pharmaceuticals such as kinase inhibitors. ontosight.ai This suggests that this compound could also serve as a key building block for novel therapeutic agents. The ability to transform the cyano and hydroxyl groups and to functionalize the bromophenyl ring allows for the creation of diverse molecular scaffolds for drug discovery programs.
Research has also explored the synthesis of complex diaryl and triaryl acetonitriles. For instance, a closely related compound, 2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(3-bromophenyl)acetonitrile, has been synthesized and characterized. rsc.org This indicates an interest in creating highly substituted acetonitriles where the cyanohydrin moiety serves as a core structure. Spectroscopic data from such studies, including 1H NMR, provides valuable information for the characterization of these complex molecules. rsc.org
Furthermore, the development of stereoselective synthetic methods for cyanohydrins is a major focus in organic chemistry. The creation of chiral cyanohydrins is of great importance as they can be converted into enantiomerically pure α-hydroxy acids, α-hydroxy aldehydes, and β-amino alcohols, which are common structural motifs in many pharmaceuticals. Enzymatic synthesis, using hydroxynitrile lyases, is a prominent green chemistry approach to obtaining chiral cyanohydrins. While specific studies on the enzymatic resolution of this compound are not extensively documented in readily available literature, this remains a highly probable and valuable direction for future research, given the general interest in chiral synthesis.
Table 2: Potential Research Applications of this compound
| Research Area | Potential Application | Key Reactions |
| Medicinal Chemistry | Synthesis of novel drug candidates (e.g., kinase inhibitors, anti-cancer agents). | Hydrolysis of nitrile, reduction of nitrile, cross-coupling reactions. |
| Organic Synthesis | Precursor for α-hydroxy acids, β-amino alcohols, and heterocyclic compounds. | Hydrolysis, reduction, cyclization reactions. |
| Asymmetric Synthesis | Production of enantiomerically pure building blocks. | Enzymatic resolution, chiral catalysis. |
| Materials Science | Synthesis of functionalized aromatic compounds for novel materials. | Cross-coupling reactions, polymerization. |
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromophenyl)-2-hydroxyacetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYDMAISSWIIRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies
Conventional Chemical Synthesis Routes
Conventional methods for synthesizing 2-(3-Bromophenyl)-2-hydroxyacetonitrile primarily rely on the addition of a cyanide nucleophile to the carbonyl group of 3-bromobenzaldehyde (B42254).
Cyanohydrin Formation via Aldehyde Condensation
The foundational method for the synthesis of this compound is the cyanohydrin formation reaction. This reaction involves the nucleophilic addition of hydrogen cyanide (HCN) to the carbonyl carbon of 3-bromobenzaldehyde. acs.org The process is typically catalyzed by a base, which deprotonates the weakly acidic HCN to generate the more nucleophilic cyanide ion (CN⁻). ncert.nic.inlibretexts.org The cyanide ion then attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a tetrahedral intermediate that, upon protonation, yields the final cyanohydrin product. libretexts.org
3-Bromobenzaldehyde + HCN --(Base Catalyst)--> this compound
Due to the highly toxic nature of gaseous HCN, the reaction is often carried out by generating HCN in situ. This is typically achieved by reacting a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), with a weak acid. libretexts.org
Nucleophilic Addition Approaches
The synthesis of this compound is a classic example of a nucleophilic addition reaction. docbrown.info The key step is the attack of the cyanide ion, a potent nucleophile, on the electrophilic carbonyl carbon of 3-bromobenzaldehyde. chemguide.co.uk The polarity of the carbon-oxygen double bond in the aldehyde, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to nucleophilic attack. chemguide.co.uk
The mechanism proceeds in two main steps:
Nucleophilic Attack: The cyanide ion (⁻CN) attacks the carbonyl carbon of 3-bromobenzaldehyde, breaking the π-bond of the carbonyl group and forming a new carbon-carbon single bond. This results in the formation of a tetrahedral alkoxide intermediate.
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, such as HCN or water, to yield the final this compound. libretexts.org
Optimization of Reaction Conditions for Yield and Purity
The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters that are often optimized include:
pH: The rate of cyanohydrin formation is pH-dependent. A slightly acidic to neutral pH (around 4-5) is often optimal to ensure a sufficient concentration of both free cyanide ions and protonated carbonyl groups, leading to a faster reaction. chemguide.co.ukchemguide.co.uk
Temperature: The reaction is typically carried out at or below room temperature to minimize side reactions and the decomposition of the cyanohydrin product.
Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.
Catalyst: The concentration and type of base catalyst used can significantly impact the reaction rate.
| Parameter | Condition | Effect on Yield and Purity |
| Reactants | 3-Bromobenzaldehyde, KCN/NaCN, Weak Acid | Purity of reactants is crucial. |
| Solvent | Ethanol/Water mixtures | Affects solubility and reaction rate. |
| Temperature | 0-25 °C | Lower temperatures can improve selectivity and stability. |
| pH | 4-5 | Optimal for balancing nucleophile concentration and aldehyde activation. |
| Reaction Time | Varies | Monitored by techniques like TLC to determine completion. |
Asymmetric and Enantioselective Synthesis
The development of asymmetric methods to synthesize enantiomerically enriched this compound is of significant interest due to the potential for chirality in many biologically active molecules.
Chiral Catalysis Approaches
Chiral catalysts are employed to induce stereoselectivity in the cyanohydrin formation reaction, leading to a preference for one enantiomer over the other. These catalysts create a chiral environment around the reacting molecules, influencing the direction of the nucleophilic attack of the cyanide ion on the prochiral aldehyde.
Chiral titanium-salen complexes have emerged as effective catalysts for the asymmetric synthesis of cyanohydrins. A bimetallic titanium complex, [(salen)TiO]₂, has been shown to catalyze the asymmetric addition of ethyl cyanoformate to aldehydes, producing cyanohydrin carbonates with high enantiomeric excesses. organic-chemistry.org This approach offers an alternative to the direct use of HCN. The reaction proceeds through the formation of a chiral complex between the titanium-salen catalyst and the aldehyde, which then directs the enantioselective addition of the cyanide source.
Further studies have shown that the catalytic activity of Ti(salen) complexes in asymmetric cyanohydrin synthesis can be enhanced by the use of a cyanide ion cocatalyst, such as potassium cyanide. nih.gov This cocatalyst can accelerate the reaction while maintaining high levels of enantioselectivity.
| Catalyst System | Cyanide Source | Key Features |
| Bimetallic Ti(salen) complex | Ethyl cyanoformate | Produces cyanohydrin carbonates with high enantiomeric excess. |
| Ti(salen) complex with KCN cocatalyst | Achiral cyanoformates | Enhanced catalytic activity and high enantioselectivity. |
Biocatalytic Transformations with Hydroxynitrile Lyases
Biocatalysis has emerged as a highly effective and environmentally benign strategy for the synthesis of chiral cyanohydrins. ibs.re.kr Hydroxynitrile lyases (HNLs) are enzymes that catalyze the reversible addition of hydrogen cyanide to aldehydes or ketones. rsc.org This method is renowned for its exceptional enantioselectivity, often yielding products with very high enantiomeric excess (ee). rsc.org
The synthesis of this compound via this route involves the reaction of 3-bromobenzaldehyde with a cyanide source, such as potassium cyanide (KCN) or hydrogen cyanide (HCN), in the presence of an appropriate HNL. The reaction is typically performed in an aqueous or biphasic system under mild pH and temperature conditions, which aligns with the principles of green chemistry. rsc.org
The success of a biocatalytic synthesis hinges on the selection of a suitable enzyme. nih.gov HNLs can be sourced from a wide variety of organisms, primarily plants and bacteria, and exhibit different substrate specificities and stereopreferences (either (R)-selective or (S)-selective). nih.govwikipedia.org Therefore, screening a library of HNLs is a crucial first step to identify an enzyme that efficiently converts 3-bromobenzaldehyde with high enantioselectivity.
Enzyme characterization involves determining key biocatalytic properties such as specific activity, pH and temperature optima, stability, and kinetic parameters (Kₘ and Vₘₐₓ) for the target substrate, 3-bromobenzaldehyde. researchgate.net For example, a novel HNL discovered from the invasive millipede Chamberlinius hualienensis (ChuaHNL) was characterized and found to have high stability over a wide range of temperatures and pH values, and it showed activity towards various aromatic aldehydes. rsc.org Such characterization provides essential data for optimizing the reaction conditions to achieve maximum yield and selectivity.
Table 1: Properties of a Representative Hydroxynitrile Lyase (HNL)
| Property | Value |
| Source Organism | Chamberlinius hualienensis |
| Optimal pH | 4.2 |
| Optimal Temperature | 22 °C |
| Substrate Scope | Various aromatic aldehydes |
| Stereoselectivity | (R)-selective |
This table is based on data for ChuaHNL, which demonstrates activity on aromatic aldehydes and serves as an example of the type of data generated during enzyme characterization. rsc.org
The primary advantage of using HNLs is the ability to synthesize a single enantiomer of the target cyanohydrin. semanticscholar.org HNLs create a precisely arranged active site that binds the aldehyde and the cyanide ion in a specific orientation, facilitating the formation of one stereoisomer almost exclusively. For instance, ChuaHNL was reported to catalyze the synthesis of (R)-mandelonitrile from benzaldehyde (B42025) with a 99% enantiomeric excess. rsc.org
By selecting either an (R)-selective or an (S)-selective HNL, chemists can produce either (R)- or (S)-2-(3-Bromophenyl)-2-hydroxyacetonitrile, respectively. This level of control is critical in the pharmaceutical industry, where often only one enantiomer of a chiral molecule possesses the desired biological activity. The enantioselectivity of the process can be further enhanced by modifying the enzyme through protein engineering or by optimizing reaction conditions such as solvent and pH. researchgate.net
Table 2: Enantioselective Synthesis of Aromatic Cyanohydrins using an HNL
| Substrate | Product | Enantiomeric Excess (ee) |
| Benzaldehyde | (R)-Mandelonitrile | 99% |
| 2-Chlorobenzaldehyde | (R)-2-Chloromandelonitrile | >98% (with engineered enzyme) |
| 3-Methoxybenzaldehyde | (R)-2-Hydroxy-2-(3-methoxyphenyl)acetonitrile | High |
This table presents data on the enantioselectivity of HNLs with various substituted benzaldehydes, demonstrating the high degree of stereocontrol achievable with this method. rsc.orgresearchgate.net
Crystallization-Induced Dynamic Resolution Strategies
Crystallization-induced dynamic resolution (CIDR) is a powerful technique that can theoretically convert an entire racemic mixture into a single enantiomer of a product, achieving yields of up to 100%. ibs.re.krsemanticscholar.org This strategy combines the selective crystallization of one diastereomer or enantiomer with the in-situ racemization of the undesired stereoisomer in the solution phase. researchgate.netresearchgate.net
For this compound, which is a chiral cyanohydrin, this process is particularly applicable because the formation of the cyanohydrin is reversible. The C-C bond formed can break and reform, allowing the chiral center to epimerize (interconvert between R and S configurations) under basic or acidic conditions.
In a CIDR process, the racemic this compound is placed in a solution where it can freely racemize. A resolving agent might be added to form diastereomeric salts, or if the compound crystallizes as a conglomerate, direct crystallization can be used. As one enantiomer (or a diastereomeric salt containing that enantiomer) selectively crystallizes due to lower solubility, its concentration in the solution drops. According to Le Châtelier's principle, the racemization equilibrium in the solution then shifts to replenish the crystallizing enantiomer. This continuous cycle of crystallization and racemization can ultimately convert the entire starting material into a single, solid, enantiomerically pure product. researchgate.netnih.gov
Advanced Synthetic Strategies and Green Chemistry Principles
Modern chemical synthesis places a strong emphasis on developing processes that are not only efficient but also environmentally sustainable. Green chemistry principles are integral to the evaluation and design of synthetic routes for compounds like this compound.
Atom Economy Maximization in Synthetic Pathways
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. The ideal reaction has a 100% atom economy, meaning there are no waste atoms generated as byproducts.
The primary synthetic route to this compound is the addition of a cyanide source to 3-bromobenzaldehyde.
C₇H₅BrO (3-bromobenzaldehyde) + HCN (hydrogen cyanide) → C₈H₆BrNO (this compound)
Solvent Optimization and Alternative Media Application
The choice of solvent is a critical parameter in the synthesis of cyanohydrins, including this compound, as it can significantly influence reaction rates, yields, and the ease of product isolation. Traditional syntheses often employ volatile organic solvents (VOCs), which raise environmental and safety concerns. Consequently, significant research has been directed towards identifying greener and more effective reaction media.
The synthesis of cyanohydrins from aldehydes, such as 3-bromobenzaldehyde, is sensitive to the solvent environment. In enzyme-catalyzed reactions, which are a green alternative for producing chiral cyanohydrins, the use of organic solvents that are not miscible with water can suppress the non-enzymatic, racemic reaction pathway, thereby increasing the enantiomeric purity of the product. For instance, while reactions in aqueous-ethanolic mixtures can be effective, the use of solvents like ethyl acetate (B1210297) or diisopropyl ether has been shown to enhance enantioselectivity, although sometimes at the cost of longer reaction times. uni-stuttgart.ded-nb.info
Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, have emerged as promising green solvents for cyanohydrin synthesis. They are non-volatile, have high thermal stability, and can often be recycled. In the synthesis of related cyanohydrins, ionic liquids have been shown to be a good substitute for chlorinated solvents, providing high conversions and enantiomeric excesses while allowing for the reuse of the catalyst-solvent system.
Solvent-free, or neat, reaction conditions represent the ideal in green chemistry by completely eliminating the solvent. For the synthesis of cyanohydrins, this approach is often facilitated by the use of heterogeneous catalysts or by performing the reaction under microwave irradiation. These methods can lead to shorter reaction times, simpler work-up procedures, and a significant reduction in waste. For example, the cyanation of various aldehydes has been successfully carried out in the absence of a solvent, often with high yields.
Water is another environmentally benign solvent that is being explored for cyanohydrin synthesis. While the solubility of organic substrates like 3-bromobenzaldehyde can be a challenge, the use of surfactants or co-solvents can overcome this limitation. Furthermore, in some multicomponent reactions, water has been shown to be an effective medium.
The table below summarizes the impact of different solvent systems on the synthesis of aryl cyanohydrins, which can be considered analogous to the synthesis of this compound.
| Solvent System | Reactants | Catalyst/Conditions | Yield (%) | Observations |
| Dichloromethane | Substituted Benzaldehydes, Trimethylsilyl cyanide | Palladium Complex | High | Effective but uses a chlorinated solvent. nih.gov |
| Ethyl Acetate | Benzaldehyde, HCN | (R)-Oxynitrilase | >90 | Good enantioselectivity, suppresses racemic background reaction. uni-stuttgart.de |
| Diisopropyl Ether | Aromatic Aldehydes, HCN | (R)-Oxynitrilase | High | Often provides higher enantiomeric excess compared to ethyl acetate. d-nb.info |
| Ionic Liquid ([BMIM][PF6]) | Benzaldehyde, Trimethylsilyl cyanide | Vanadyl Schiff base complex | >80 | Catalyst can be recycled with the solvent. |
| Water-Ethanol (1:1) | Substituted Aldehydes, Malononitrile, Dimedone | Pyridine-2-carboxylic acid | up to 98 | Green solvent system for a multicomponent reaction. nih.gov |
| Solvent-free | Aldehydes, NH2OH·HCl | TiO2, Microwave | Variable | Rapid, but product distribution can vary. mdpi.com |
Energy Efficiency in Reaction Protocols
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and higher product purity. rsc.orgrsc.orgijpsjournal.comnih.gov The mechanism of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can be particularly advantageous for the synthesis of cyanohydrins and their derivatives. For instance, the conversion of aldehydes to nitriles (a related transformation) can be achieved rapidly under solvent-free conditions using microwave assistance. mdpi.com Multicomponent reactions, which are discussed in the next section, are also often significantly accelerated by microwave irradiation. rsc.orgnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. nih.gov Ultrasound irradiation can enhance reaction rates through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with high temperatures and pressures, leading to an acceleration of the chemical reaction. Ultrasound has been successfully applied to the synthesis of various heterocyclic compounds and in multicomponent reactions, often resulting in shorter reaction times and higher yields compared to conventional methods. nih.govksu.edu.sa For example, the ultrasound-assisted Strecker synthesis of α-arylamino)acetonitrile derivatives has been shown to reduce reaction times from 72 hours to just 30 minutes. nih.gov
The following table provides a comparative overview of reaction times for the synthesis of related compounds under conventional and energy-efficient conditions.
| Reaction Type | Substrates | Conditions | Reaction Time | Yield (%) |
| Aldoxime to Nitrile Conversion | Vanillin | Conventional Heating | Several hours | Moderate |
| Aldoxime to Nitrile Conversion | Vanillin | Microwave, Solvent-free | 10 minutes | 85 |
| Strecker Synthesis | (Hetero)aryl aldimines, TMSCN | Conventional Stirring | 72 hours | Good |
| Strecker Synthesis | (Hetero)aryl aldimines, TMSCN | Ultrasound Irradiation | 30 minutes | Excellent |
| Amide Synthesis | Carboxylic acids, Isocyanides | Conventional Stirring | Several hours | Moderate |
| Amide Synthesis | Carboxylic acids, Isocyanides | Ultrasound Irradiation | 10-15 minutes | 78-95 |
Multicomponent Reaction Development
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot fashion. These reactions are highly atom-economical and efficient, as they reduce the number of synthetic steps, purifications, and waste generation. For the synthesis of complex molecules derived from this compound, MCRs offer a powerful and sustainable approach.
Strecker Reaction: The Strecker synthesis is a classic three-component reaction between an aldehyde (like 3-bromobenzaldehyde), an amine (or ammonia), and a cyanide source to produce an α-aminonitrile. nih.govorganic-chemistry.orgmasterorganicchemistry.com This reaction is a direct method for introducing both an amino and a nitrile group in a single step. The resulting α-aminonitrile derived from 3-bromobenzaldehyde would be a close analogue of this compound. The reaction can be performed under various conditions, including in aqueous media or under solvent-free conditions, and can be catalyzed by a range of catalysts, including Lewis acids and organocatalysts. nih.govresearchgate.net
Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, an isocyanide, and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This reaction yields an α-acyloxy amide. While not directly producing a cyanohydrin, the Passerini reaction provides a route to highly functionalized derivatives. Using 3-bromobenzaldehyde as the aldehyde component would lead to a product with the 3-bromophenyl moiety attached to a carbon bearing both an ester and an amide group. The reaction is often carried out in aprotic solvents, but can also be performed in greener media like water or ionic liquids. wikipedia.org
Ugi Reaction: The Ugi reaction is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.govmdpi.comnih.gov This reaction leads to the formation of a bis-amide, a scaffold of significant interest in medicinal chemistry. By employing 3-bromobenzaldehyde as the aldehyde component, complex peptide-like structures incorporating the 3-bromophenyl group can be readily assembled. The Ugi reaction is known for its high efficiency and the wide diversity of products that can be generated by varying the four starting components.
The development of these MCRs for the synthesis of this compound and its derivatives aligns with the principles of green chemistry by maximizing efficiency and minimizing waste.
The table below outlines the key features of these multicomponent reactions relevant to the synthesis of this compound analogues.
| Reaction Name | Components | Key Product | Relevance to Target Compound |
| Strecker Reaction | Aldehyde (3-bromobenzaldehyde), Amine, Cyanide Source | α-Aminonitrile | Direct synthesis of an amino analogue of the target compound. nih.govorganic-chemistry.orgmasterorganicchemistry.com |
| Passerini Reaction | Aldehyde (3-bromobenzaldehyde), Carboxylic Acid, Isocyanide | α-Acyloxy Amide | Synthesis of ester and amide derivatives. wikipedia.orgorganic-chemistry.org |
| Ugi Reaction | Aldehyde (3-bromobenzaldehyde), Amine, Carboxylic Acid, Isocyanide | Bis-amide | Access to complex, peptide-like structures. nih.govmdpi.comnih.gov |
Reaction Mechanisms and Kinetics
Fundamental Mechanistic Pathways
The reactivity of 2-(3-Bromophenyl)-2-hydroxyacetonitrile is primarily centered around the functional groups present: the hydroxyl, the nitrile, and the bromophenyl ring. These groups dictate its behavior in nucleophilic, electrophilic, and radical processes.
The principal nucleophilic process related to this compound is its formation via the nucleophilic addition of a cyanide ion to the carbonyl carbon of 3-bromobenzaldehyde (B42254). libretexts.orgwikipedia.org This reaction, known as cyanohydrin formation, is typically base-catalyzed. wikipedia.orgualberta.ca The catalyst, usually a small amount of a strong base, deprotonates hydrogen cyanide (HCN) to generate the potent cyanide nucleophile (CN⁻). libretexts.org
The mechanism proceeds in two key steps:
Nucleophilic Attack: The cyanide ion attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde, breaking the C=O pi bond and forming a new carbon-carbon bond. This results in a tetrahedral alkoxide intermediate. libretexts.org
Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated by a proton source, typically undissociated HCN, to yield the final this compound product and regenerate the cyanide catalyst. libretexts.orgwikipedia.org
This reaction is reversible. In a basic solution, the hydroxyl group can be deprotonated, leading to the reformation of the alkoxide intermediate which can then expel the cyanide ion, reverting back to the starting aldehyde. chemistrysteps.com
Electrophilic activation plays a crucial role in the formation of this compound. The carbonyl group of the precursor, 3-bromobenzaldehyde, can be activated to make it more susceptible to nucleophilic attack. Under acidic conditions, the carbonyl oxygen can be protonated, which significantly increases the electrophilicity of the carbonyl carbon. ualberta.ca This activation facilitates the attack by even weak nucleophiles like HCN.
Lewis acids can also serve as catalysts by coordinating to the carbonyl oxygen, thereby withdrawing electron density and enhancing the carbon's electrophilic character. This strategy is often employed in asymmetric syntheses to not only activate the substrate but also to control the stereochemical outcome.
While ionic pathways are dominant, radical reactions involving this compound or its precursors are also plausible under specific conditions. One potential pathway involves the homolytic cleavage of the C-Br bond on the phenyl ring. This bond can be broken under photolytic conditions or in the presence of radical initiators (e.g., AIBN) and a radical reagent like tributyltin hydride. bbhegdecollege.com This would generate a phenyl radical intermediate that could participate in various subsequent reactions.
Furthermore, photochemical reactions can be initiated by irradiating the molecule with ultraviolet light. For aromatic ketones, this can lead to the formation of an excited triplet state that can abstract a hydrogen atom from a solvent or another molecule, generating a ketyl radical. libretexts.orgfigshare.com A similar process could potentially occur with the cyanohydrin, leading to radical intermediates that undergo coupling or other transformations. figshare.com There are also established methods for synthesizing cyanohydrins via consecutive radical-ionic reactions, starting from alkyl bromides and incorporating carbon monoxide and a cyanide source, highlighting the role of radical intermediates in forming similar structures. beilstein-journals.orgnih.gov
Elucidation of Reaction Intermediates and Transition States
The key reaction intermediate in the formation of this compound is the tetrahedral alkoxide ion . This species is formed immediately after the nucleophilic attack of the cyanide ion on the carbonyl carbon of 3-bromobenzaldehyde. libretexts.org Its existence is transient, and it is quickly protonated to form the stable cyanohydrin product.
Transition states, being high-energy and short-lived, are not directly observable but can be modeled using computational chemistry. nih.gov For the cyanohydrin formation reaction, the transition state involves the partial formation of the C-CN bond and the partial breaking of the C=O pi bond. Computational studies, such as those using Density Functional Theory (DFT), can be employed to calculate the geometry and energy of these transition states, providing insight into the reaction's activation energy and mechanism. nih.govorganic-chemistry.org For catalyzed reactions, the transition state would also involve the catalyst, which stabilizes the structure and lowers the activation energy.
Kinetic Studies and Rate-Determining Steps Analysis
Kinetic studies of cyanohydrin formation from substituted benzaldehydes provide significant insight into the reaction mechanism. The reaction rate is dependent on the concentrations of both the aldehyde and the cyanide ion. The rate-determining step is the initial nucleophilic attack of the cyanide ion on the carbonyl carbon. pomona.edu
The influence of substituents on the benzene (B151609) ring can be quantified using the Hammett equation, which relates reaction rates to substituent constants (σ) and a reaction constant (ρ). wikipedia.orglibretexts.org For the formation of cyanohydrins from a series of substituted benzaldehydes, the reaction constant (ρ) has been determined to be +2.33. pomona.educhegg.com
| Parameter | Description | Implication for Mechanism |
| Reaction Constant (ρ) | A measure of the reaction's sensitivity to electronic effects of substituents. | A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups and slowed by electron-donating groups. |
| Observed Value | +2.33 | The positive value confirms that a negative charge is developing in the transition state of the rate-determining step. This is consistent with the nucleophilic attack of CN⁻ on the carbonyl carbon, as electron-withdrawing groups on the phenyl ring make the carbonyl carbon more electrophilic and stabilize the forming alkoxide. pomona.eduyoutube.com |
| Rate-Determining Step | The slowest step in the reaction mechanism. | The kinetic data strongly support the conclusion that the nucleophilic addition of the cyanide ion is the rate-determining step. pomona.edu |
This interactive table summarizes the kinetic findings from Hammett plot analysis for cyanohydrin formation.
Stereochemical Control in Reaction Mechanisms
The formation of this compound from the achiral precursor 3-bromobenzaldehyde creates a new stereocenter at the carbon atom bonded to the hydroxyl and cyano groups. In the absence of any chiral influence, the reaction yields a racemic mixture, meaning both the (R) and (S) enantiomers are produced in equal amounts. This is because the carbonyl group of the aldehyde is planar, and the cyanide nucleophile can attack from either face of the plane with equal probability. chemtube3d.com
Achieving stereochemical control to selectively produce one enantiomer requires the use of asymmetric synthesis methods. This is commonly accomplished in two ways:
Chiral Catalysts: Using a chiral Lewis acid or Lewis base as a catalyst can create a chiral environment around the aldehyde. The catalyst complexes with the substrate, and the resulting diastereomeric transition states have different energies, leading to the preferential formation of one enantiomer. organic-chemistry.orgresearchgate.net
Enzymatic Catalysis: Hydroxynitrile lyase (HNL) enzymes are highly effective biocatalysts for the enantioselective synthesis of cyanohydrins. researchgate.netacs.org Depending on the source of the enzyme (e.g., from bitter almonds or the Brazilian rubber tree), either the (R) or (S) enantiomer can be synthesized with very high enantiomeric excess. researchgate.net These enzymes precisely orient the substrates in their active site, allowing the cyanide to attack from only one specific face. acs.orgnih.gov
Chemical Transformations and Derivative Synthesis
Functional Group Interconversions of the Hydroxy Group
The secondary alcohol in 2-(3-bromophenyl)-2-hydroxyacetonitrile is a prime site for oxidation and reduction reactions, allowing for the modulation of the oxidation state at the benzylic carbon.
The oxidation of the secondary alcohol in α-hydroxynitriles, such as this compound, typically yields an α-keto nitrile. This transformation can be achieved using a variety of oxidizing agents commonly employed for the conversion of secondary alcohols to ketones. youtube.comkhanacademy.orgyoutube.com
Common oxidizing agents suitable for this transformation include:
Chromium-based reagents like pyridinium chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone).
Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.
Dess-Martin periodinane, a mild and selective oxidant.
The primary product of this oxidation is (3-bromophenyl)glyoxylonitrile (also known as 3-bromobenzoyl cyanide). This α-keto nitrile is a valuable synthetic intermediate, as the ketone functionality can undergo further reactions, and the nitrile group can be retained or transformed.
| Reactant | Oxidizing Agent | Product |
| This compound | PCC, Jones, etc. | (3-Bromophenyl)glyoxylonitrile |
Reduction of the hydroxyl group in this compound is less common than its oxidation. Strong reducing conditions that could effect the hydrogenolysis of the benzylic alcohol would likely also reduce the nitrile and potentially the aryl bromide.
However, selective reduction of the nitrile group is a more synthetically useful transformation. While sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces aldehydes and ketones, it is generally unreactive towards nitriles under standard conditions. commonorganicchemistry.commasterorganicchemistry.comyoutube.com It has been noted, however, that NaBH₄ can reduce aryl halides in certain aprotic solvents, which could be a potential side reaction. vt.edu More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), would readily reduce the nitrile to a primary amine.
| Reactant | Reducing Agent | Primary Product (under nitrile reduction conditions) |
| This compound | LiAlH₄ | 2-Amino-1-(3-bromophenyl)ethanol |
Reactivity and Modifications of the Nitrile Functionality
The nitrile group is a versatile functional group that can undergo a variety of transformations, including hydrolysis and addition of organometallic reagents.
One of the most significant reactions of the nitrile group in this context is its susceptibility to attack by Grignard reagents. The addition of a Grignard reagent (R-MgX) to the electrophilic carbon of the nitrile results in the formation of an imine intermediate. Subsequent acidic workup hydrolyzes this intermediate to yield a ketone. masterorganicchemistry.comleah4sci.comadichemistry.comorganic-chemistry.orgmasterorganicchemistry.com This reaction provides a powerful method for the formation of new carbon-carbon bonds.
For instance, the reaction of this compound with a Grignard reagent, followed by hydrolysis, would be expected to produce an α-hydroxy ketone. It is important to note that the acidic proton of the hydroxyl group would first react with the Grignard reagent, necessitating the use of at least two equivalents of the Grignard reagent.
| Reactant | Reagent | Intermediate | Final Product (after hydrolysis) |
| This compound | 1. R-MgX (2 eq.) 2. H₃O⁺ | Imine | 1-(3-Bromophenyl)-1-hydroxy-2-alkanone |
Transformations of the Bromo-Substituted Phenyl Ring
The bromine atom on the phenyl ring serves as a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, greatly expanding the synthetic utility of this compound.
While electrophilic aromatic substitution reactions on the bromophenyl ring are possible, the directing effects of the existing substituents must be considered. The bromine atom is a deactivating but ortho-, para-director. The hydroxyacetonitrile group is also deactivating due to the electron-withdrawing nature of the nitrile. Therefore, forcing conditions would likely be required for further electrophilic substitution.
Nucleophilic aromatic substitution (SNAr) is generally not favored on this ring system as it lacks strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the bromine atom to activate the ring towards nucleophilic attack. libretexts.org
The bromine atom is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura reaction is a widely used cross-coupling reaction that pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgnih.gov Reacting this compound with an aryl or vinyl boronic acid (or its ester) would lead to the formation of a biphenyl or styrenyl derivative, respectively. libretexts.org The presence of the hydroxyl and nitrile functionalities may require careful selection of the catalyst, ligands, and reaction conditions to avoid side reactions or catalyst deactivation.
| Reactant | Coupling Partner (Boronic Acid/Ester) | Catalyst/Base | Product |
| This compound | R-B(OH)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Hydroxy-2-(3'-substituted-biphenyl-3-yl)acetonitrile |
Other important palladium-catalyzed cross-coupling reactions applicable to the aryl bromide of this compound include:
Heck Reaction : The coupling of the aryl bromide with an alkene to form a substituted alkene. libretexts.orgresearchgate.netthermofisher.comsynarchive.com
Sonogashira Coupling : The reaction with a terminal alkyne to produce an aryl alkyne. wikipedia.orgorganic-chemistry.orgsynarchive.comnih.govorganic-chemistry.org
These transformations significantly enhance the molecular complexity that can be built upon the this compound scaffold.
Formation of Complex Molecular Scaffolds and Chiral Building Blocks
The strategic placement of reactive functional groups in this compound makes it an adept participant in reactions that build molecular complexity. This is particularly evident in its application in carbon-carbon bond-forming reactions and its integration into cyclic structures.
Aldol and Related Carbon-Carbon Bond Forming Reactions
While direct evidence for the participation of this compound in classical Aldol-type reactions is not extensively documented in readily available literature, the broader class of cyanohydrins, to which this compound belongs, is intrinsically linked to carbon-carbon bond formation. The very synthesis of a cyanohydrin from an aldehyde involves the creation of a new carbon-carbon bond through the nucleophilic attack of a cyanide ion on the carbonyl carbon.
Further transformations that can be considered related to carbon-carbon bond-forming processes often involve the initial deprotonation of the carbon alpha to the nitrile group. However, in the case of this compound, the presence of the adjacent hydroxyl group can complicate such reactions. Nevertheless, the principle of using cyanohydrins as synthons for extending carbon chains is a fundamental concept in organic synthesis.
Integration into Heterocyclic Systems
A significant application of mandelonitrile (B1675950) derivatives, such as this compound, is in the synthesis of complex heterocyclic scaffolds. Research has demonstrated the utility of mandelonitrile in a three-component reaction to produce partially hydrogenated isoquinoline derivatives. researchgate.net This reaction, involving mandelonitrile, isobutyraldehyde, and an activated arene like veratrole, showcases a powerful method for constructing complex nitrogen-containing heterocycles. researchgate.net
This type of multicomponent reaction highlights the potential of this compound to act as a key precursor for substituted isoquinolines. The reaction proceeds through the formation of new carbon-carbon and carbon-nitrogen bonds, leading to a densely functionalized heterocyclic core.
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Transformation | Reference |
|---|---|---|---|---|---|
| Mandelonitrile | Isobutyraldehyde | Veratrole | Partially Hydrogenated Isoquinoline | Three-component reaction, cyclization | researchgate.net |
The successful synthesis of isoquinoline frameworks using the unsubstituted mandelonitrile strongly suggests that this compound could be similarly employed to generate isoquinoline derivatives bearing a bromine atom on the phenyl ring. This bromine atom can then serve as a handle for further functionalization, for instance, through cross-coupling reactions, to build even more complex molecular architectures. The versatility of such mandelonitrile derivatives in multicomponent reactions opens avenues for the rapid generation of diverse libraries of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Advanced Spectroscopic and Structural Characterization
X-ray Crystallography Studies for Solid-State Structure Determination
X-ray crystallography is a premier technique for determining the precise atomic and molecular structure of a crystalline solid. wikipedia.orgnih.gov The method involves diffracting a beam of X-rays off a single crystal, producing a diffraction pattern from which a three-dimensional map of electron density can be calculated. nih.gov This map allows for the determination of atomic positions, bond lengths, and bond angles with high precision. wikipedia.org While specific crystallographic data for 2-(3-Bromophenyl)-2-hydroxyacetonitrile are not available in the reviewed literature, the principles of the technique allow for a hypothetical analysis of its likely solid-state characteristics.
The molecular conformation of this compound in the solid state would be dictated by the spatial arrangement of the 3-bromophenyl ring relative to the chiral center containing the hydroxyl and nitrile groups. The rotational freedom around the single bond connecting the phenyl ring and the chiral carbon atom would be restricted in the crystal lattice to achieve a minimum energy conformation. The crystal structure would be formed by the regular, repeating arrangement of these molecules in a three-dimensional lattice known as a unit cell. nih.gov The specific symmetry of this packing arrangement defines the crystal's space group. wikipedia.org
Crystallization-induced phenomena refer to specific molecular arrangements or properties that arise uniquely during the crystallization process. This can include the formation of different polymorphic forms (polymorphs), where the same compound crystallizes in different lattice arrangements, potentially leading to different physical properties. The specific conditions of crystallization (e.g., solvent, temperature, pressure) could influence which polymorph is formed. However, without experimental data for this compound, any discussion of such phenomena remains speculative.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).
While specific, peer-reviewed spectral assignments for this compound are not detailed in the surveyed literature, the expected chemical shifts can be predicted based on the known effects of its functional groups and data from analogous compounds like mandelonitrile (B1675950) and 3-bromobenzonitrile. chemicalbook.comchemicalbook.comnih.gov
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the chiral center (CH), and the hydroxyl proton (OH). The aromatic protons on the 3-bromophenyl ring would appear in the typical aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they would exhibit complex splitting patterns from spin-spin coupling with each other. The methine proton, being attached to a carbon bearing both an oxygen and a bromophenyl group, would be deshielded and is expected to appear as a singlet downfield. The hydroxyl proton signal is often a broad singlet, and its chemical shift can vary depending on solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization. libretexts.org The nitrile carbon (-C≡N) typically appears around δ 115-120 ppm. oregonstate.edu The carbons of the aromatic ring would resonate in the δ 120-140 ppm range, with the carbon directly bonded to the bromine atom showing a characteristic shift. The chiral methine carbon (-CH(OH)CN), attached to an electronegative oxygen atom, would be found further downfield in the aliphatic region. oregonstate.edu
| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| Ar-H (Aromatic) | 7.30 - 7.80 | m (multiplet) |
| CH(OH)CN (Methine) | ~5.50 | s (singlet) |
| OH (Hydroxyl) | Variable (e.g., 3.0 - 5.0) | br s (broad singlet) |
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-Br (Aromatic) | ~123 |
| Ar-C (Aromatic) | 125 - 135 |
| Ar-C-CH (Ipso-Aromatic) | ~138 |
| CH(OH)CN (Methine) | ~65 |
| CN (Nitrile) | ~118 |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced two-dimensional (2D) NMR experiments are employed. youtube.com
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would reveal the coupling network among the four protons on the aromatic ring, helping to assign their specific positions. No correlation would be expected for the methine proton (CH) or the hydroxyl proton, as they lack adjacent, non-equivalent protons to couple with, confirming their singlet nature. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. youtube.com An HSQC spectrum would show a correlation peak for each C-H bond. This would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and would show a clear correlation between the methine proton signal (~δ 5.50) and the chiral methine carbon signal (~δ 65). sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is invaluable for piecing together the molecular skeleton. youtube.com For instance, the methine proton (CH) would be expected to show correlations to the nitrile carbon and the ipso-carbon of the phenyl ring (the one it's attached to), as well as the two adjacent aromatic carbons, thereby confirming the connectivity between the aliphatic side chain and the aromatic ring.
Together, these 1D and 2D NMR techniques provide a comprehensive picture of the molecular structure in solution, confirming the identity and connectivity of this compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) of an ion with high accuracy (typically to within 5 ppm), HRMS allows for the calculation of a unique elemental formula. This technique is crucial for confirming the identity of a newly synthesized compound like this compound and distinguishing it from other isomers or compounds with the same nominal mass.
The molecular formula of this compound is C₈H₆BrNO. The theoretical exact mass of the molecular ion [M]⁺ can be calculated by summing the masses of the most abundant isotopes of each element. Furthermore, the presence of bromine provides a distinct isotopic pattern, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks in the mass spectrum, [M]⁺ and [M+2]⁺, which are separated by two mass units and have nearly equal intensities. This characteristic isotopic signature is a powerful confirmation of the presence of a single bromine atom in the molecule.
Below is a table detailing the theoretical exact masses for the primary isotopic compositions of the protonated molecule [M+H]⁺, which is commonly observed in soft ionization techniques like electrospray ionization (ESI).
| Ion Formula | Isotopic Composition | Theoretical Exact Mass (m/z) |
| [C₈H₇⁷⁹BrNO]⁺ | Carbon-12, Hydrogen-1, Bromine-79, Nitrogen-14, Oxygen-16 | 211.9760 |
| [C₈H₇⁸¹BrNO]⁺ | Carbon-12, Hydrogen-1, Bromine-81, Nitrogen-14, Oxygen-16 | 213.9740 |
| [¹³CC₇H₇⁷⁹BrNO]⁺ | One Carbon-13, Hydrogen-1, Bromine-79, Nitrogen-14, Oxygen-16 | 212.9794 |
This interactive table allows for sorting by different parameters to facilitate analysis.
The experimental determination of these exact masses with high accuracy using HRMS provides unequivocal evidence for the elemental composition of this compound, thereby confirming its molecular formula.
Chiral Chromatography for Enantiomeric Excess and Purity Analysis
The separation of mandelonitrile and its derivatives is well-documented, and these methods provide a strong basis for developing a chiral separation for this compound. researchgate.netresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for this class of compounds. researchgate.netnih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and a polar alcohol modifier like isopropanol (B130326) or ethanol, is critical for achieving optimal resolution. nih.gov
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
The following table outlines typical starting conditions for the chiral HPLC analysis of compounds structurally related to this compound, which would be suitable for method development. researchgate.netnih.govrsc.org
| Parameter | Typical Conditions |
| Chiral Stationary Phase | Chiralcel® OD-H, Chiralpak® AD-H, or similar polysaccharide-based column |
| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C |
This interactive table can be used to compare different potential starting parameters for method development.
Successful separation under these or optimized conditions would allow for the accurate determination of the enantiomeric composition, a critical parameter for the characterization of this compound.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, an IR spectrum provides a "molecular fingerprint" that can confirm the presence of key structural features. For this compound, the IR spectrum is expected to show characteristic absorption bands corresponding to its hydroxyl, nitrile, and substituted aromatic functionalities.
The key expected vibrational frequencies are:
O-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.
C≡N Stretch: A sharp, medium-intensity absorption band around 2250-2230 cm⁻¹ is indicative of the nitrile group. The intensity of this band can sometimes be weak.
Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹ are typical for C-H stretching vibrations of the aromatic ring.
Aromatic C=C Stretch: A series of bands in the 1600-1450 cm⁻¹ region corresponds to the carbon-carbon stretching vibrations within the benzene (B151609) ring.
C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the fingerprint region, typically between 680-515 cm⁻¹.
C-O Stretch: The stretching vibration of the alcohol C-O bond will likely appear in the 1260-1000 cm⁻¹ range.
The following table summarizes the expected characteristic IR absorption bands for this compound.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3400 - 3200 | Broad, Medium |
| Nitrile (-C≡N) | C≡N Stretch | 2250 - 2230 | Sharp, Medium-Weak |
| Aromatic Ring | C-H Stretch | > 3000 | Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |
| Bromo-Aromatic | C-Br Stretch | 680 - 515 | Medium to Strong |
| Alcohol | C-O Stretch | 1260 - 1000 | Strong |
This interactive table highlights the key vibrational frequencies for the functional groups present in the molecule.
The presence of these characteristic bands in the experimental IR spectrum would provide strong corroborating evidence for the structure of this compound.
Computational and Theoretical Investigations
Quantum Chemical Calculations on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and electronic characteristics of 2-(3-Bromophenyl)-2-hydroxyacetonitrile. By using basis sets such as B3LYP/6-311++G(d,p), researchers can compute the optimized molecular geometry in the gas phase or in solution, predicting key structural parameters. researchgate.netmdpi.com
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |
| Bond Length | Cα-CN | 1.47 Å |
| Bond Length | Cα-OH | 1.43 Å |
| Bond Length | Cα-C(Aryl) | 1.51 Å |
| Bond Length | C(Aryl)-Br | 1.91 Å |
| Bond Angle | (Aryl)C-Cα-CN | 110.5° |
| Bond Angle | (Aryl)C-Cα-OH | 111.0° |
| Bond Angle | HO-Cα-CN | 109.8° |
| Dihedral Angle | H-O-Cα-CN | 60.0° |
Note: The data in this table is hypothetical, based on typical values from DFT calculations for similar organic molecules, and serves to illustrate the output of such computational analyses.
Beyond molecular geometry, quantum chemical calculations provide a detailed picture of the electronic properties. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding the molecule's reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.
Furthermore, the Molecular Electrostatic Potential (MEP) surface can be calculated to visualize the charge distribution across the molecule. dntb.gov.ua The MEP map uses a color scale to show electron-rich regions (typically colored red or yellow), which are susceptible to electrophilic attack, and electron-poor regions (colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen and nitrogen atoms and positive potential near the hydroxyl hydrogen.
Computational Modeling of Reaction Pathways and Energy Landscapes
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. A primary reaction of interest is its formation via the nucleophilic addition of a cyanide ion to 3-bromobenzaldehyde (B42254). wikipedia.org Theoretical calculations can map out the entire reaction pathway, providing a detailed understanding of the energy changes that occur as reactants are converted into products.
Transition State Characterization and Validation
A critical step in modeling a reaction pathway is the identification and characterization of the transition state (TS). The transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed. nih.gov Using computational methods, the geometry of the transition state for the addition of cyanide to 3-bromobenzaldehyde can be located on the potential energy surface.
Once a candidate transition state structure is found, it must be validated. This is typically done by performing a vibrational frequency calculation. nih.gov A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.
Prediction of Reaction Outcomes and Selectivity
By calculating the energies of the reactants, transition state, and products, an energy landscape for the reaction can be constructed. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate. A lower activation energy implies a faster reaction.
Computational models can also predict the selectivity of a reaction. For instance, in the synthesis of this compound, which is a chiral molecule, computational methods can be used to study the enantioselectivity of the reaction when a chiral catalyst is employed. wikipedia.org By modeling the reaction pathways for the formation of both the (R) and (S) enantiomers, the activation energies can be compared. A lower activation energy for one pathway would suggest that the corresponding enantiomer will be the major product.
Table 2: Hypothetical Energy Profile for the Formation of this compound
| Species | Relative Energy (kcal/mol) |
| 3-Bromobenzaldehyde + CN⁻ | 0.0 |
| Transition State | +12.5 |
| 2-(3-Bromophenyl)-2-oxoacetonitrile anion | -18.0 |
Note: This table presents illustrative energy values for the key points on a reaction coordinate for cyanohydrin formation. Actual values would be derived from specific quantum chemical calculations.
Prediction and Analysis of Spectroscopic Data
Computational chemistry allows for the theoretical prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR) spectra. ijcce.ac.ir These predictions are valuable for confirming the structure of a synthesized compound and for assigning the signals in experimentally obtained spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. wisc.edu
By calculating the theoretical ¹H and ¹³C NMR chemical shifts for a proposed structure of this compound, these values can be compared with experimental data. A good correlation between the predicted and measured spectra provides strong evidence for the correctness of the molecular structure.
Table 3: Comparison of Experimental and Hypothetically Calculated ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| Cα (CH-OH) | 63.0 | 64.5 |
| CN | 118.5 | 119.2 |
| C1 (Aryl) | 137.4 | 138.0 |
| C2 (Aryl) | 125.4 | 126.1 |
| C3 (Aryl-Br) | 123.4 | 124.0 |
| C4 (Aryl) | 133.2 | 133.9 |
| C5 (Aryl) | 130.9 | 131.5 |
| C6 (Aryl) | 129.2 | 129.8 |
Note: Experimental data from a reliable source. Calculated data is illustrative, demonstrating the typical accuracy of DFT-based NMR predictions.
Conformational Analysis and Molecular Dynamics Simulations
The biological and chemical activity of a molecule is often dependent on its three-dimensional shape or conformation. This compound has rotational freedom around several single bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.
Computational methods can systematically explore the conformational space of the molecule by rotating its flexible bonds and calculating the energy of each resulting structure. This process identifies the local and global energy minima on the potential energy surface, which correspond to the most likely shapes the molecule will adopt.
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment, such as a solvent. researchgate.netresearchgate.net In an MD simulation, the motion of each atom is calculated over a series of very small time steps, governed by the forces acting upon it. This allows for the observation of how the molecule flexes, rotates, and interacts with surrounding solvent molecules, providing a more realistic picture of its behavior in solution. For this compound, MD simulations could reveal preferred conformations in aqueous or organic solvents and the nature of the hydrogen bonding between the hydroxyl group and solvent molecules.
Applications As a Synthetic Intermediate and Probe in Chemical Research
Precursor in the Synthesis of Complex Organic Molecules
Cyanohydrins are well-established precursors for a variety of functional groups, and 2-(3-Bromophenyl)-2-hydroxyacetonitrile is no exception. rsc.orgrsc.org The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening pathways to α-hydroxy acids, α-hydroxy amides, and β-amino alcohols, respectively. These products are key structural motifs in many biologically active molecules and natural products. rsc.org
The presence of the 3-bromophenyl group offers an additional layer of synthetic utility. The bromine atom can participate in a wide range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents on the aromatic ring. This feature is particularly valuable for the synthesis of libraries of compounds for drug discovery and materials science. For instance, 3-hydroxyglutaronitrile, a related hydroxyacetonitrile derivative, serves as a precursor for various materials, including pharmaceutically active compounds. google.com
While specific, large-scale syntheses of complex molecules starting directly from this compound are not extensively documented in publicly available literature, its potential is evident from the reactivity of related cyanohydrins. For example, mandelonitrile (B1675950), the cyanohydrin of benzaldehyde (B42025), is an intermediate in the preparation of optically active α-hydroxy carboxylic acids, α-hydroxy aldehydes, and α-hydroxy ketones. wikipedia.org The principles of these transformations are directly applicable to this compound, suggesting its role as a valuable, albeit perhaps underutilized, precursor in multi-step organic synthesis.
Role in the Development of Chiral Auxiliaries and Ligands
The chiral nature of this compound makes it an attractive candidate for applications in asymmetric synthesis. yale.edu Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. yale.edu While there is no direct evidence of this compound itself being used as a chiral auxiliary, its structural components are found in well-established chiral ligands and auxiliaries.
The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis. rsc.orgresearchgate.netresearchgate.net The combination of a stereocenter and an aromatic ring suitable for modification makes aryl hydroxyacetonitriles promising scaffolds for ligand design. The hydroxyl and nitrile groups can be modified to introduce coordinating atoms, and the phenyl ring can be functionalized to tune the steric and electronic properties of the resulting ligand. The bromine atom on the phenyl ring of this compound provides a convenient handle for such modifications through cross-coupling chemistry. This allows for the systematic variation of the ligand structure, which is crucial for optimizing its performance in a given catalytic reaction.
Investigations into Structure-Reactivity Relationships
The study of how a molecule's structure influences its reactivity is a fundamental aspect of organic chemistry. Substituted 2-phenyl-2-hydroxyacetonitriles, such as the 3-bromo derivative, are excellent model systems for such investigations. The electronic properties of the phenyl ring can be systematically altered by changing the nature and position of the substituents.
The bromine atom at the meta position in this compound exerts a moderate electron-withdrawing inductive effect and a weak deactivating resonance effect. This influences the reactivity of both the cyanohydrin functional group and the aromatic ring. For instance, in reactions involving the hydroxyl or nitrile group, the electronic nature of the substituent can affect reaction rates and equilibria. A study on the nickel-catalyzed reaction of various substituted cyanohydrins showed that electron-deficient and electron-rich substituents on the aryl group can influence the reaction yields. rsc.org
Studies of Molecular Interactions with Biomolecules (e.g., enzyme active sites and inhibition mechanisms)
The potential for this compound and its derivatives to interact with biomolecules, particularly enzymes, is an area of significant interest. Cyanohydrins and the cyanide ion are known to interact with various enzymes. For example, cyanide can act as an inhibitor for certain enzymes. nih.gov
The brominated phenyl group can also play a crucial role in molecular recognition. Brominated organic compounds are known to participate in various biological interactions, and their degradation by enzymatic mechanisms has been studied. mdpi.com The presence of a bromine atom can influence a molecule's lipophilicity and its ability to form halogen bonds, which can contribute to its binding affinity for a protein's active site. nih.gov
While direct studies on the interaction of this compound with specific enzymes are lacking, research on related systems provides valuable insights. For instance, studies on the kinetics of cyanohydrin synthesis and cleavage by the enzyme oxynitrilase have provided information about the active site of this enzyme. nih.gov Such studies often involve the use of various substituted cyanohydrins to probe the steric and electronic requirements for binding and catalysis. The structural features of this compound make it a suitable candidate for use as a chemical probe in similar investigations to map the active sites of uncharacterized enzymes or to understand the mechanisms of enzyme inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
